1,1-Bis(4-fluorophenyl)-1-methylsilanol
Overview
Description
1,1-Bis(4-fluorophenyl)-1-methylsilanol is an organosilicon compound characterized by the presence of two 4-fluorophenyl groups and a methylsilanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-fluorophenyl)-1-methylsilanol typically involves the reaction of 4-fluorophenylmagnesium bromide with methyltrichlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
2C6H4F-MgBr+CH3SiCl3→(C6H4F)2Si(CH3)OH+2MgBrCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-fluorophenyl)-1-methylsilanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silanol group to a silane.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Siloxanes and silanols.
Reduction: Silanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,1-Bis(4-fluorophenyl)-1-methylsilanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-fluorophenyl)-1-methylsilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorophenyl groups can interact with hydrophobic regions of proteins and membranes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-chlorophenyl)-1-methylsilanol
- 1,1-Bis(4-methylphenyl)-1-methylsilanol
- 1,1-Bis(4-methoxyphenyl)-1-methylsilanol
Uniqueness
1,1-Bis(4-fluorophenyl)-1-methylsilanol is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other similar compounds. The fluorine atoms increase the compound’s stability and influence its interactions with other molecules, making it particularly useful in applications requiring high performance and durability.
Properties
IUPAC Name |
bis(4-fluorophenyl)-hydroxy-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2OSi/c1-17(16,12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYDPFLJJBFJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905110 | |
Record name | 1,1-Bis(4-fluorophenyl)-1-methylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156162-13-9 | |
Record name | 1,1-Bis(4-fluorophenyl)-1-methylsilanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156162139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Bis(4-fluorophenyl)-1-methylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-BIS(4-FLUOROPHENYL)-1-METHYLSILANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OHD6NU8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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